Product packaging for Meta Fluoxetine-d3 Hydrochloride(Cat. No.:)

Meta Fluoxetine-d3 Hydrochloride

Cat. No.: B1157161
M. Wt: 348.81
Attention: For research use only. Not for human or veterinary use.
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Description

Meta Fluoxetine-d3 Hydrochloride is a deuterated analogue of a positional isomer of Fluoxetine, specifically designed for use in research and development . This compound serves as a critical analytical standard in pharmaceutical chemistry, particularly for High-Performance Liquid Chromatography (HPLC) methods, where it is used to identify, quantify, and characterize isomeric impurities in Fluoxetine samples . Fluoxetine itself is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) used to treat major depressive disorder, obsessive-compulsive disorder, and other conditions . The presence of its meta-isomeric impurities can be a significant factor in drug quality control. By incorporating stable deuterium atoms, this labeled standard provides a reliable reference point that aids researchers in ensuring the purity and safety of pharmaceutical compounds . Its application is essential for advancing analytical methodologies and supporting the development of robust quality assurance protocols for psychotropic medications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₇H₁₆D₃ClF₃NO

Molecular Weight

348.81

Synonyms

N-Methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine-d3 Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies for Isotope Labeled Fluoxetine Analogs

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a strategic approach in pharmaceutical sciences to enhance a drug's metabolic profile. researchgate.netwikipedia.org The foundational principle behind this strategy is the kinetic isotope effect (KIE). assumption.eduacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve breaking this bond—such as many metabolic processes—to proceed at a significantly slower rate. acs.orgnih.gov This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing. assumption.edubioscientia.de

Several methods have been developed for the selective incorporation of deuterium into pharmaceutical compounds. assumption.edu These can be broadly categorized as follows:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of a hydrogen atom with a deuterium atom on a substrate molecule or a late-stage intermediate. researchgate.net These reactions are often facilitated by transition-metal catalysts, such as palladium or ruthenium, which can activate specific C-H bonds. researchgate.netnih.gov The deuterium source is typically heavy water (D₂O) or a deuterated solvent. researchgate.net

Reductive Deuteration: This approach involves the reduction of an unsaturated functional group (e.g., ketone, alkene, alkyne) or a halogenated intermediate using a deuterium-donating reagent. This allows for the introduction of deuterium at specific, predictable locations within the molecular structure.

Building Block Synthesis: This strategy involves preparing a key starting material that already contains deuterium at the desired positions. This deuterated building block is then carried through a multi-step synthesis to yield the final deuterated drug molecule. This method offers high regioselectivity but can be more labor-intensive.

StrategyDescriptionTypical Deuterium SourceKey AdvantageReference
Hydrogen Isotope Exchange (HIE)Direct replacement of H with D on a substrate, often catalyzed by transition metals.Heavy Water (D₂O), Deuterated SolventsApplicable to late-stage intermediates or the final drug molecule. researchgate.net
Reductive DeuterationReduction of unsaturated groups or halides using a deuterium source.Deuterium Gas (D₂), Sodium Borodeuteride (NaBD₄)High predictability of deuteration sites.
Building Block SynthesisSynthesizing the final molecule from a precursor that is already deuterated.Varies depending on the synthesis of the precursor.Precise control over the location and number of deuterium atoms. assumption.edu

Chemical and Chemoenzymatic Synthesis Approaches for Deuterated Fluoxetine (B1211875)

The synthesis of a specific isomer and isotopologue such as Meta Fluoxetine-d3 Hydrochloride requires a precise, multi-step approach. For the purpose of this article, "this compound" is defined as (R,S)-N-(methyl-d3)-3-phenyl-3-(3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride . This name indicates that the trifluoromethyl group is on the meta position of the phenoxy ring (an isomer of fluoxetine) and the N-methyl group is trideuterated.

A chemoenzymatic route offers a powerful method for establishing the required stereochemistry. These syntheses combine traditional chemical reactions with highly selective enzymatic transformations. nih.govrsc.org

A plausible chemoenzymatic synthesis for this compound could proceed as follows:

Enzymatic Resolution: The synthesis can begin with a racemic precursor like 3-chloro-1-phenylpropan-1-ol. Using a lipase (B570770) enzyme, such as Lipase B from Candida antarctica, a kinetic resolution can be performed. rsc.org This process selectively acylates one enantiomer, allowing for the separation of the highly enantiopure (S)-3-chloro-1-phenylpropanol.

Etherification (Mitsunobu Reaction): The resulting chiral alcohol is then coupled with 3-trifluoromethylphenol. This is an analogue of the phenol (B47542) used in standard fluoxetine synthesis. nih.govumich.edu The Mitsunobu reaction is an effective method for this etherification, forming the key C-O bond to yield (S)-3-chloro-1-phenyl-1-(3-(trifluoromethyl)phenoxy)propane. nih.govumich.edu

Amination with Deuterated Reagent: The final key step is the introduction of the deuterated N-methyl group. The chloro-intermediate is reacted with trideuteromethylamine (CD₃NH₂) to displace the chloride and form the secondary amine. This nucleophilic substitution reaction directly incorporates the stable isotope label at the desired position, yielding (S)-N-(methyl-d3)-3-phenyl-3-(3-(trifluoromethyl)phenoxy)propan-1-amine.

Salt Formation: Finally, the free base is treated with hydrochloric acid (HCl) to form the stable and crystalline this compound salt.

This synthetic pathway ensures both the correct stereochemistry at the chiral center and the specific incorporation of the deuterium label on the methylamine (B109427) moiety.

Characterization Techniques for Isotopic Purity and Regioselectivity of Deuteration

Following synthesis, it is crucial to verify the molecular structure, the precise location of the deuterium atoms (regioselectivity), and the percentage of molecules that have been successfully labeled (isotopic enrichment or purity). rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgacs.org

Hypothetical HR-MS Data for Meta Fluoxetine-d3
IsotopologueDescriptionExpected Exact Mass (Da)Observed Relative Abundance (%)
d0 (Unlabeled)No deuterium incorporation.310.1260< 1%
d1One deuterium atom incorporated.311.1323< 2%
d2Two deuterium atoms incorporated.312.1385< 2%
d3 (Target)Three deuterium atoms incorporated.313.1448> 95%

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive information about the exact location of the deuterium labels (regioselectivity).

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Meta Fluoxetine-d3, the signal corresponding to the N-methyl protons would be significantly diminished or absent, confirming that deuteration occurred at this specific site. nih.gov The integration of the remaining proton signals confirms the rest of the molecular structure.

²H NMR (Deuterium NMR): A ²H NMR experiment can be performed to directly observe the deuterium nuclei. A single resonance in the ²H spectrum would confirm that all deuterium atoms are in the same chemical environment (the N-methyl group), verifying the regioselectivity of the labeling.

¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the N-C D₃ group) will show a characteristic multiplet signal due to C-D coupling and a noticeable isotopic shift compared to the corresponding signal in the unlabeled compound.

Together, these analytical techniques provide a comprehensive characterization, confirming the structural integrity, isotopic purity, and regioselectivity of the synthesized this compound. rsc.org

Advanced Analytical Methodologies Employing Meta Fluoxetine D3 Hydrochloride

Mass Spectrometry-Based Quantitative and Qualitative Analysis

Mass spectrometry (MS) has become an indispensable technology for the analysis of pharmaceuticals due to its high sensitivity, selectivity, and versatility. When coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), MS provides a powerful platform for both the quantification and structural elucidation of compounds like fluoxetine (B1211875) and its isomers. In this context, "Meta Fluoxetine-d3 Hydrochloride" is invaluable as an internal standard, ensuring the reliability of analytical data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a preferred method for the analysis of non-volatile and thermally labile compounds in complex matrices. Its application in the analysis of fluoxetine and its related compounds is well-documented, with deuterated analogs playing a central role in method validation and routine analysis.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode in tandem mass spectrometry used for quantitative analysis. In the development of MRM methods for fluoxetine and its isomers, specific precursor-to-product ion transitions are selected for both the analyte and its stable isotope-labeled internal standard, such as "this compound". For instance, in the analysis of fluoxetine enantiomers, a precursor ion at m/z 310 is often selected, which then fragments to a product ion at m/z 44. nih.gov A similar principle would apply to meta-fluoxetine, where a specific MRM transition would be established for it and its d3-labeled counterpart. The use of a deuterated internal standard ensures that any fluctuations in the ionization or fragmentation process are accounted for, leading to more accurate and precise quantification. A new sensitive and rapid LC/MS/MS method was established for the simultaneous determination of fluoxetine (F) and its metabolite norfluoxetine (B159337) (NF) in plasma, utilizing deuterated fluoxetine (DF) as the internal standard. nih.gov This method was validated for a plasma concentration range of 0.27-22 ng/mL for both compounds, with the calibration curves showing linearity with correlation coefficients greater than 0.999. nih.gov

To accurately analyze compounds in complex biological matrices such as plasma, urine, or tissue, extensive sample preparation is often required to remove interfering substances. nih.govnih.govscispace.com Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common sample clean-up techniques integrated into LC-MS/MS workflows. nih.govnih.govscispace.com "this compound," when added to the sample at the beginning of the extraction process, co-extracts with the non-deuterated analyte. This allows it to compensate for any analyte loss that may occur during these multi-step procedures. For example, a high-throughput method for fluoxetine enantiomers in human plasma utilized LLE in a 96-well plate format, where samples were extracted with ethyl acetate (B1210297) after the addition of an internal standard. nih.gov Similarly, SPE with Oasis HLB cartridges has been employed for the extraction of pharmaceuticals, including fluoxetine, from water samples prior to LC-MS/MS analysis. scispace.com The consistent recovery of the deuterated internal standard across samples provides a quality control check on the extraction efficiency.

The primary role of "this compound" in LC-MS/MS analysis is to serve as an internal standard. Because it has a slightly higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the native analyte by the mass spectrometer. However, its chemical properties are nearly identical, meaning it behaves similarly during chromatographic separation and ionization. This is crucial in complex biological matrices like blood, plasma, and urine, which are known to cause matrix effects (suppression or enhancement of the analyte signal). nih.govnih.govscispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix effects can be effectively normalized, leading to reliable and reproducible quantification. The use of deuterated fluoxetine as an internal standard has been successfully applied to the analysis of fluoxetine and norfluoxetine in human plasma, demonstrating the robustness of this approach. nih.gov

Table 1: LC-MS/MS Method Parameters for Fluoxetine Analysis

ParameterDetailsReference
Instrumentation Triple quadrupole mass spectrometer nih.gov
Ionization Mode Positive ion mode using atmospheric pressure chemical ionization (APCI) nih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
MRM Transition (Fluoxetine) m/z 310 → 44 nih.gov
Internal Standard Deuterated Fluoxetine (DF) nih.gov
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate nih.gov
Chromatographic Column Vancomycin column for enantiomeric separation nih.gov
Linear Range 2.0-1000 ng/mL for each fluoxetine enantiomer nih.gov
Linear Range (F and NF) 0.27-22 ng/mL nih.gov
Limit of Detection (F and NF) 0.1 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While fluoxetine and its isomers are not inherently volatile, they can be analyzed by GC-MS after a derivatization step.

Derivatization is a chemical modification process used to convert a compound into a product that has improved chromatographic properties, such as increased volatility and thermal stability, for GC analysis. For fluoxetine and its related compounds, derivatization is essential to achieve good peak shape and sensitivity. A common strategy involves acetylation with acetic acid anhydride (B1165640). Another approach is derivatization with pentafluoropropionic anhydride, which has been used in a sensitive method for the quantification of fluoxetine and norfluoxetine in biological samples. nih.gov In such methods, "this compound" would be derivatized alongside the target analyte, ensuring that any variability in the derivatization reaction is controlled for. The derivatized deuterated standard would then be used for accurate quantification in the subsequent GC-MS analysis. A study on the analysis of fluoxetine and norfluoxetine in human urine employed acetylation with a mixture of acetic acid anhydride and pyridine.

Table 2: GC-MS Method Parameters for Fluoxetine Analysis

ParameterDetailsReference
Instrumentation Gas chromatograph coupled to a mass selective detector
GC Column HP-5MS fused silica (B1680970) capillary column
Derivatization Agent Acetic acid anhydride-pyridine mixture
Derivatization Agent Pentafluoropropionic anhydride nih.gov
Sample Preparation Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Internal Standard Maprotiline
Internal Standard Fluoxetine-d5 nih.gov
Linearity Range (SPE) 5-75 ng/mL (Fluoxetine), 6-125 ng/mL (Norfluoxetine)
Linearity Range (LLE) 10-80 ng/mL (Fluoxetine and Norfluoxetine)
Limit of Detection 12.5 µg/L (Fluoxetine and Norfluoxetine) nih.gov
Limit of Quantitation 25 µg/L (Fluoxetine and Norfluoxetine) nih.gov
Use in Selected Ion Monitoring (SIM) for Specificity

In mass spectrometry, Selected Ion Monitoring (SIM) is a powerful technique that increases the sensitivity and specificity of an analysis by instructing the instrument to detect only a few specific ion masses. When analyzing fluoxetine, the use of a deuterated internal standard like this compound is critical. In a gas chromatography-mass spectrometry (GC-MS) method, for instance, samples can be derivatized to improve their chromatographic properties. nih.gov For the analysis, specific ions are monitored for each compound. nih.gov

A reported method monitored the following ions:

Fluoxetine: m/z 117 and 294 nih.gov

Norfluoxetine (metabolite): m/z 117, 176, and 280 nih.gov

Fluoxetine-d5 (internal standard): m/z 122 and 299 nih.gov

By monitoring a unique, higher mass ion for the deuterated standard (e.g., m/z 299 for fluoxetine-d5 compared to m/z 294 for fluoxetine), the method can distinguish between the analyte and the internal standard with high certainty, eliminating interference from background noise and other sample components. nih.gov This approach ensures that quantification is based on a stable, predictable signal ratio, making it highly reliable. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like fluoxetine. It is frequently coupled with liquid chromatography (LC) for quantitative studies. nih.govnih.gov In the context of reaction monitoring, ESI-MS can be used to track the synthesis of this compound itself or to use it as an internal standard in monitoring other reactions.

The ESI source ionizes the compounds, which are then detected by the mass spectrometer, often in a selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for enhanced selectivity. nih.govresearchgate.net For example, a method for the simultaneous determination of several antidepressants, including fluoxetine, used ESI-MS and achieved a limit of detection of 0.5 ng/ml for fluoxetine. nih.gov The specificity of ESI-MS allows for clear differentiation between the deuterated and non-deuterated forms, making it an invaluable tool for ensuring the purity and correct isotopic labeling of the final product during synthesis.

Chromatographic Separation Techniques in Conjunction with Deuterated Standards

The combination of chromatographic separation with the use of deuterated internal standards represents the gold standard for quantitative bioanalysis. This compound is an ideal internal standard because it co-elutes with or elutes very close to the non-labeled fluoxetine, but is distinguishable by its higher mass. This ensures that any variations during the extraction and chromatographic process affect both the analyte and the standard equally. A sensitive and rapid liquid chromatography/tandem mass spectrometry (LC/MS/MS) method using deuterated fluoxetine as an internal standard has been successfully developed for the simultaneous determination of fluoxetine and its metabolite, norfluoxetine, in human plasma. nih.gov This approach significantly enhances the productivity and reliability of the analytical method. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of fluoxetine in various samples, including bulk drug substances and pharmaceutical formulations. nih.govresearchgate.net Method development often involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity. researchgate.net

A variety of HPLC columns and mobile phases have been employed for fluoxetine analysis. Reversed-phase columns, such as C18 and C8, are common. researchgate.netwjpmr.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. wjpmr.comresearchgate.net UV detection is frequently used, with the detection wavelength often set around 215-226 nm. helixchrom.comnih.gov The use of this compound as an internal standard in these methods is crucial when they are coupled with mass spectrometry detection, providing a basis for accurate quantification. nih.gov

Below is a table summarizing various HPLC method conditions reported for fluoxetine analysis:

Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
Gemini-C18 (150 x 4.6 mm, 3.0 µm)Gradient of triethylamine, methanol, and water1.0UV (215 nm)Not Specified nih.gov
Zorbax-C18 (250 x 4.6 mm, 5µm)Phosphate buffer (pH 7) and Acetonitrile (25:75 v/v)Not SpecifiedNot SpecifiedNot Specified wjpmr.com
LiChrospher 60 RP-Select B (125 x 3 mm, 5 µm)IsocraticNot SpecifiedUV (226 nm)< 30 nih.gov
Silica ColumnAcetonitrile, water, trifluoroacetic acid (TFA), and ammonium (B1175870) acetateNot SpecifiedMS/MS1.1 researchgate.net
Inertsil C18 ODS (250mm x 4.5mm, 5µ)Methanol:Acetonitrile (90:10 v/v)1.0PDA (233nm)2.955 researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve faster and more efficient separations compared to conventional HPLC. This technology is particularly advantageous for high-throughput analysis, such as in therapeutic drug monitoring or clinical trials. nih.gov Methods with very short run times, such as 2 to 5 minutes, have been developed for fluoxetine, which is characteristic of UHPLC's rapid analysis capabilities. nih.govresearchgate.net A method using a column with 1.7 µm particles was developed for the simultaneous analysis of 23 antidepressants, including fluoxetine, demonstrating the high-precision detection crucial for optimizing treatment. nih.gov The use of this compound in such rapid methods ensures that accuracy is not compromised for speed.

Specialized Chromatographic Approaches (e.g., Column-Switching for Sample Clean-up)

For complex biological matrices like plasma, extensive sample clean-up is often required to remove interferences. Column-switching is a specialized HPLC technique that automates this process. A rapid and sensitive method for determining fluoxetine and norfluoxetine in plasma was developed using a column-switching approach coupled with LC-ESI-MS. nih.gov In this setup, plasma samples were directly injected onto a precolumn with large particles. nih.gov A high flow rate was used to wash away endogenous materials like proteins, while the analytes of interest were retained. nih.gov Subsequently, the retained compounds were eluted in back-flush mode onto a second analytical column for separation and detection. nih.gov This entire process, from sample injection to data acquisition, was completed in less than 4 minutes per sample, demonstrating a significant improvement in sample throughput while maintaining good linearity and precision. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for studying metabolism. For this compound, ¹H NMR and ¹³C NMR would be used to confirm its chemical structure and, crucially, to verify the exact position of the deuterium atoms. The incorporation of deuterium causes a distinct change in the NMR spectrum compared to the non-labeled compound, providing definitive proof of successful isotopic labeling.

Furthermore, NMR-based metabolomic studies are used to investigate the biochemical effects of drugs. nih.govnih.gov High-resolution ¹H NMR has been employed to characterize the metabolic changes in astrocytes treated with fluoxetine, revealing alterations in lipid and amino acid metabolism. nih.govresearchgate.net In such studies, this compound could be used as a tracer to follow the metabolic fate of fluoxetine. The deuterium label allows researchers to distinguish the drug and its metabolites from endogenous molecules, providing clear insights into its metabolic pathways and mechanisms of action within a biological system. nih.govnih.gov

Academic Method Validation and Performance Metrics

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving robust and reliable results. clearsynth.comnih.govaptochem.com "this compound," when used as an internal standard in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), can significantly improve the accuracy and precision of the quantification of fluoxetine and its metabolites. numberanalytics.com This is because the deuterated standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, thus compensating for potential variations in these steps. aptochem.com The following sections discuss the key performance metrics of analytical methods that could employ "this compound," with illustrative data from studies using other deuterated fluoxetine analogs.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration range over which this linearity is maintained. When using a deuterated internal standard like "this compound," the ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration.

The following table presents examples of linearity and dynamic ranges achieved in the analysis of fluoxetine and its metabolite, norfluoxetine, using deuterated internal standards in different biological matrices.

Analyte(s)Internal StandardMatrixAnalytical TechniqueLinearity RangeCorrelation Coefficient (r²)
Fluoxetine & NorfluoxetineDeuterated FluoxetineHuman PlasmaLC/MS/MS0.27–22 ng/mL>0.999
Fluoxetine & NorfluoxetineFluoxetine-d5Biological SamplesGC-MS50–1000 µg/LNot Specified
Fluoxetine & NorfluoxetineMaprotilineHuman UrineGC-MS5–80 ng/mLNot Specified

This table is illustrative and based on data from studies using other deuterated fluoxetine analogs or different internal standards.

Analytical sensitivity is often described by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of a deuterated internal standard can enhance the signal-to-noise ratio, thereby improving the sensitivity of the method.

Below are examples of LOD and LLOQ values reported in studies for the analysis of fluoxetine and norfluoxetine.

Analyte(s)Internal StandardMatrixAnalytical TechniqueLODLLOQ
Fluoxetine & NorfluoxetineDeuterated FluoxetineHuman PlasmaLC/MS/MS0.1 ng/mLNot Specified
Fluoxetine & NorfluoxetineFluoxetine-d5Biological SamplesGC-MS12.5 µg/L25 µg/L
Fluoxetine & NorfluoxetineMaprotilineHuman UrineGC-MS1–10 ng/mL5–10 ng/mL

This table is illustrative and based on data from studies using other deuterated fluoxetine analogs or different internal standards.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean of a set of results to the true value. Reproducibility assesses the precision between different laboratories. The use of a deuterated internal standard like "this compound" is crucial for achieving high precision and accuracy, as it corrects for random and systematic errors during the analytical process.

For example, a GC-MS method for fluoxetine and norfluoxetine reported both within-run and between-run precision, which are measures of repeatability and intermediate precision, respectively. nih.gov An LC-MS/MS method for the same analytes demonstrated accuracy and precision with intra-batch and inter-batch precision (%CV) of <15% and accuracy (%RE) of <±15%.

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix. Sample stability is the ability of the analyte to remain unchanged in the matrix over time under specific storage conditions. A deuterated internal standard that co-elutes with the analyte can effectively compensate for matrix effects, as it is likely to be affected in the same way as the analyte. clearsynth.com

While specific data on matrix effects and sample stability for methods using "this compound" are not available, the general principle is that the use of a stable isotope-labeled internal standard is the most effective way to mitigate these issues. For instance, in methods for fluoxetine analysis, the deuterated internal standard helps to ensure that any signal suppression or enhancement caused by the matrix affects both the analyte and the standard proportionally, thus maintaining the accuracy of the measurement.

Applications of Deuterated Fluoxetine in Preclinical and in Vitro Research Models

Preclinical Pharmacokinetic Research Methodologies

Deuterated fluoxetine (B1211875), including various isotopologues such as fluoxetine-d5, is frequently employed as an internal standard in preclinical pharmacokinetic studies. nih.gov These studies are fundamental to understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. The use of a deuterated standard is critical for achieving accurate and precise quantification of the parent drug and its metabolites in complex biological matrices like blood, plasma, urine, and tissue homogenates. nih.govnih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are the cornerstones of these investigations. nih.govnih.gov In these methods, a known quantity of the deuterated analog is added to the biological sample at an early stage of processing. nih.govresearchgate.net Because the deuterated standard is chemically identical to the analyte (non-deuterated fluoxetine) but has a different mass, it co-elutes during chromatography and is processed through the extraction and analysis steps in the same manner. nih.gov However, the mass spectrometer can distinguish between the two compounds based on their mass-to-charge (m/z) ratio. nih.gov This co-processing corrects for any potential loss of the analyte during sample preparation, ensuring the integrity and reliability of the quantitative data. For instance, in GC-MS analysis, selected ions for fluoxetine might be monitored at m/z 117 and 294, while the internal standard, fluoxetine-d5, is monitored at m/z 122 and 299. nih.gov

The high sensitivity of these methods allows for the determination of fluoxetine and its primary active metabolite, norfluoxetine (B159337), at very low concentrations, often in the nanogram per milliliter (ng/mL) range, which is essential for detailed pharmacokinetic profiling in small animal models. nih.govnih.gov

Understanding how a drug permeates biological barriers is crucial for predicting its oral bioavailability and tissue penetration. In vitro models using cultured cells are standard tools for these assessments. While specific studies focusing solely on meta-Fluoxetine-d3 Hydrochloride's absorption are not prevalent in the reviewed literature, the principles of using deuterated compounds as analytical standards are directly applicable.

In these experimental setups, cell lines that mimic the intestinal barrier, such as Caco-2 cells, are grown to form a monolayer. The test compound (fluoxetine) is added to one side of the monolayer, and its appearance on the other side is measured over time. Deuterated fluoxetine would be used as an internal standard in the LC-MS/MS analysis of the samples collected from both sides of the cell monolayer to ensure accurate quantification.

Similarly, in vitro studies investigating tissue distribution often involve incubating the drug with tissue homogenates (e.g., from the liver, brain, or lungs) to assess protein binding and accumulation. pharmgkb.org Fluoxetine is known to be highly protein-bound (approximately 94.5%) to human serum proteins like albumin and α1-acid-glycoprotein. lawdata.com.tw Studies to refine these binding characteristics or to investigate competitive binding scenarios would rely on precise quantification methods, which are significantly enhanced by the use of deuterated internal standards.

The primary application of deuterated compounds like meta-Fluoxetine-d3 Hydrochloride in this context is to investigate the "Kinetic Isotope Effect" (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes. By placing deuterium (B1214612) atoms at a site of metabolic attack, the rate of that specific metabolic reaction can be slowed down.

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation to form its active metabolite, norfluoxetine. pharmgkb.orgnih.gov This reaction is mediated by several CYP enzymes, with CYP2D6 playing a major role, and contributions from CYP2C9, CYP2C19, and CYP3A4. pharmgkb.orgnih.govnih.gov

In vitro systems are ideal for dissecting the contribution of each enzyme and the impact of deuteration:

Recombinant Systems: To pinpoint which specific enzyme is affected by deuteration, experiments are conducted using recombinant enzymes—single CYP isoforms expressed in a controlled cellular system (e.g., insect cells or bacteria). By testing the metabolism of deuterated and non-deuterated fluoxetine with individual enzymes like CYP2D6 or CYP2C9, the precise impact of deuteration on each metabolic pathway can be determined. pharmgkb.org

These studies generate key enzyme kinetic parameters, as shown in the table below. A higher Km value suggests lower binding affinity, while a lower Vmax indicates a slower reaction rate. The intrinsic clearance (CLint), calculated as Vmax/Km, represents the efficiency of the metabolic process.

Table 1: Hypothetical Enzyme Kinetic Parameters for Fluoxetine Metabolism

Compound Enzyme Km (μM) Vmax (pmol/min/mg protein) Intrinsic Clearance (CLint) (μL/min/mg)
Fluoxetine CYP2D6 50 200 4.0
Fluoxetine-d3 CYP2D6 55 100 1.8
Fluoxetine CYP2C9 120 150 1.25
Fluoxetine-d3 CYP2C9 125 145 1.16

This table contains illustrative data to demonstrate the expected outcomes of enzyme kinetic studies. A significant decrease in Vmax and CLint for Fluoxetine-d3 in the CYP2D6 system would indicate a strong kinetic isotope effect.

Metabolic Profiling and Pathway Elucidation in Experimental Systems

Deuterated analogs are instrumental in mapping the metabolic fate of a drug. The unique mass signature of the deuterated compound and its resulting metabolites allows for their unambiguous identification in a complex biological background.

The use of a deuterated version like meta-Fluoxetine-d3 Hydrochloride simplifies this process immensely. When analyzing samples via high-resolution mass spectrometry (HRMS), researchers look for specific mass shifts. mdpi.com For example, if the parent drug is deuterated, its metabolites will retain the deuterium label, creating a characteristic isotopic pattern that distinguishes them from endogenous molecules. This approach helps in identifying not only major metabolites like norfluoxetine but also minor or previously unknown metabolic products. pharmgkb.org

Metabolic fingerprinting studies in rats, for instance, have aimed to identify biomarkers of fluoxetine efficacy by analyzing changes in the prefrontal cortex metabolome. mdpi.comnih.gov While these studies focused on the downstream effects of the drug, the analytical methods employed are the same as those used for metabolite identification.

Table 2: Common Metabolites of Fluoxetine and Expected Mass Shifts with Deuteration

Metabolite Metabolic Reaction Expected m/z shift for -d3 analog
Norfluoxetine N-demethylation +3
Fluoxetine N-oxide N-oxidation +3
p-Trifluoromethylphenol O-dealkylation & cleavage 0 (label lost)
Hippuric Acid Further metabolism of phenol (B47542) 0 (label lost)

This table illustrates how deuterium labeling aids in metabolite tracking. Metabolites retaining the deuterated part of the molecule will show a corresponding increase in mass.

Beyond simple identification, deuterated compounds help elucidate the sequence and quantitative importance of different metabolic pathways. The KIE, as mentioned earlier, is a key phenomenon explored in these studies. By strategically placing the deuterium label on different parts of the fluoxetine molecule, researchers can determine which sites are most susceptible to metabolic attack.

For example, if deuteration is at the N-methyl group, a significant slowing of the formation of norfluoxetine would confirm that N-demethylation is a primary metabolic route and that breaking the C-H bond on the methyl group is a rate-limiting step. pharmgkb.orgnih.gov This approach has been used to study analogs of other drugs, like tetrabenazine, where deuteration led to a slower metabolic rate and an improved side-effect profile. mdpi.com

Furthermore, untargeted metabolomics studies can reveal broader biochemical alterations within cells following drug treatment. nih.govnih.gov In these experiments, a deuterated standard can help anchor the analysis and differentiate drug-related metabolites from the vast number of endogenous cellular components, providing a clearer picture of the drug's impact on pathways such as energy metabolism or amino acid metabolism. nih.govnih.gov For instance, studies have shown that fluoxetine treatment can alter the citric acid cycle and affect levels of metabolites like myo-inositol and acetyl-L-carnitine in brain tissue. mdpi.comnih.gov

In Vitro Biochemical and Mechanistic Investigations

In addition to metabolic studies, deuterated fluoxetine serves as a critical tool in in vitro biochemical assays designed to probe the drug's mechanism of action. Fluoxetine's primary therapeutic effect comes from its potent and selective inhibition of the serotonin (B10506) transporter (SERT). nih.gov

Binding assays are commonly used to determine a drug's affinity for its target receptor or transporter. In these experiments, a radiolabeled or fluorescent ligand competes with the test compound for binding to the target (e.g., SERT expressed in cell membranes). To ensure accurate quantification of the test compound's concentration in the assay medium, a deuterated internal standard is indispensable for the LC-MS/MS analysis.

Moreover, deuterated compounds can be used to investigate potential off-target effects. For example, research has explored fluoxetine's interaction with other proteins, such as the NLRP3 inflammasome, where it was found to bind directly and inhibit its activation. nih.gov Other studies have examined its binding to proteins like buffalo brain cystatin. nih.gov In all such in vitro binding and functional assays, the precise determination of compound concentrations is paramount, a task for which deuterated standards are ideally suited. These investigations help build a comprehensive understanding of the molecule's pharmacological profile at a mechanistic level.

Receptor Binding Assays Utilizing Labeled Ligands

In preclinical research, understanding how a compound interacts with its molecular targets is fundamental. Receptor binding assays are essential in vitro tools used to determine the affinity of a ligand for a receptor. While direct binding affinity data for meta-Fluoxetine-d3 Hydrochloride is not published, the foundational pharmacology of fluoxetine provides a basis for understanding its interactions.

Fluoxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that exerts its primary therapeutic effect by binding to the serotonin transporter (SERT). nih.gov The affinity of a compound for its target is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Comparative studies of various SSRIs have elucidated the binding profile of fluoxetine. nih.gov

Although specific Ki values for meta-Fluoxetine-d3 Hydrochloride are not available, deuterated standards like d5-fluoxetine are instrumental in quantifying the binding of the non-labeled drug in these assays. usask.ca The use of a deuterated internal standard allows for precise measurement of the concentration of the primary compound by mass spectrometry, correcting for any loss during sample preparation and analysis. This ensures the accuracy of the determined binding affinities for fluoxetine and its metabolites.

Table 1: Comparative in vitro Receptor Binding Profile of Fluoxetine and its Metabolite

Compound 5-HT Reuptake Inhibition (Ki, nM)
Fluoxetine 1.1
Norfluoxetine 1.0

Data for non-deuterated compounds. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Data sourced from reference nih.gov.

The key takeaway is that while meta-Fluoxetine-d3 Hydrochloride's direct binding properties are not documented, its utility as a research tool is in facilitating the accurate determination of the binding characteristics of fluoxetine. The structural similarity and the minimal expected impact of deuterium substitution on the binding mechanism itself make it an ideal internal standard.

Enzyme Inhibition and Molecular Interaction Studies in Cell-Free or Cellular Systems

Beyond receptor binding, understanding a compound's effect on metabolic enzymes is crucial for predicting drug-drug interactions and metabolic fate. Fluoxetine is a known inhibitor of several cytochrome P450 (CYP) enzymes, most notably CYP2D6. nih.govnih.gov

In vitro studies using human liver microsomes have demonstrated that fluoxetine is a potent competitive inhibitor of CYP2D6. nih.gov The inhibitory potential is quantified by the apparent inhibition constant (Ki), with a lower value indicating stronger inhibition.

Table 2: Inhibition of Human Cytochrome P450 2D6 by Fluoxetine and Norfluoxetine

Compound Apparent Inhibition Constant (Ki, µmol/L)
Fluoxetine 0.2
Norfluoxetine 0.2

Data for non-deuterated compounds. The Ki value represents the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. Data sourced from reference nih.gov.

In the context of these studies, meta-Fluoxetine-d3 Hydrochloride would serve as an indispensable analytical tool. By adding a known quantity of the deuterated compound to the experimental system, researchers can accurately quantify the concentrations of fluoxetine and its primary active metabolite, norfluoxetine, using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net This is critical for establishing precise inhibition curves and calculating accurate Ki values. The deuterium labeling does not interfere with the enzymatic reaction but allows for clear differentiation from the non-labeled drug and its metabolites during analysis.

Cellular Effects and Signaling Pathway Modulation in Research Models

The downstream consequences of receptor binding and enzyme inhibition are alterations in cellular function and signaling pathways. Fluoxetine has been shown to modulate various intracellular signaling cascades, which are believed to contribute to its therapeutic effects and potential side effects.

In vitro studies have demonstrated that fluoxetine can induce apoptosis (programmed cell death) in certain cell lines and influence signaling pathways that regulate cell growth and survival. science.gov For instance, research has shown that fluoxetine can promote growth inhibition of human bladder carcinoma cells by inducing G1 cell cycle arrest. science.gov

The use of deuterated fluoxetine in such studies is vital for elucidating the precise molecular mechanisms. By using meta-Fluoxetine-d3 Hydrochloride as an internal standard, researchers can accurately measure the intracellular concentrations of fluoxetine that are required to elicit these cellular changes. This allows for a more precise correlation between drug exposure and the observed cellular or signaling effects.

Furthermore, preclinical studies in animal models rely on deuterated standards to accurately measure the distribution of fluoxetine and its metabolites in various tissues, including the brain. upenn.edu This information is critical for linking systemic drug administration to specific neurochemical and behavioral outcomes.

Methodological Innovations and Future Research Directions

Emerging Analytical Techniques for Deuterated Compounds in Complex Biological Systems

The precise quantification of deuterated compounds like Meta Fluoxetine-d3 Hydrochloride in complex biological matrices such as plasma, tissues, or cells presents unique analytical challenges. However, recent advancements in mass spectrometry (MS) and other analytical methods have provided powerful tools to overcome these hurdles.

A primary application of deuterated compounds is their use as internal standards in quantitative mass spectrometry. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) leverage deuterated analogs, like deuterated fluoxetine (B1211875), to ensure accurate and precise measurement of the target drug and its metabolites. nih.gov The near-identical chemical properties of the deuterated standard to the analyte ensure that it behaves similarly during sample extraction, cleanup, and ionization, thus correcting for variations in the analytical process. nih.gov

High-Resolution Mass Spectrometry (HRMS) has emerged as a particularly powerful tool. Instruments like the Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers provide the high resolving power necessary to distinguish between isotopically enriched compounds and other molecules with very similar masses. nih.govCurrent time information in Bangalore, IN. This capability is crucial for reducing analytical variables and accurately quantifying drug metabolites in complex samples. Current time information in Bangalore, IN.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is another innovative technique that, while not directly for quantifying deuterated drugs, provides invaluable information on protein structure and dynamics. pharmaffiliates.comnih.gov By monitoring the exchange of backbone amide protons with deuterium, researchers can map protein interaction sites and assess conformational changes, which is fundamental to understanding drug-target interactions. pharmaffiliates.comnih.gov

Furthermore, Deuterium MRI (²H-MRI) is an emerging noninvasive imaging modality. scbio.cnnih.gov This technique uses deuterated agents to visualize and quantify metabolic processes and the biodistribution of deuterated molecules in vivo, offering a unique window into metabolic hotspots and dynamic physiological processes. scbio.cnnih.gov

Table 1: Comparison of Key Analytical Techniques for Deuterated Compounds

Technique Primary Application Key Advantage Reference(s)
LC/MS/MS Quantitative analysis of drugs and metabolites High sensitivity and specificity; use of deuterated internal standards for accuracy. nih.gov
HRMS High-precision quantitative analysis Ability to resolve isobaric interferences, providing high mass accuracy. nih.govCurrent time information in Bangalore, IN.
HDX-MS Structural analysis of proteins Reveals information on protein conformation, dynamics, and interaction sites. pharmaffiliates.comnih.gov
²H-MRI In vivo imaging Noninvasive visualization of metabolic flux and biodistribution of deuterated agents. scbio.cnnih.gov

Integration of Deuterated Analogs in Systems Biology and Omics Approaches

The use of stable isotope labeling extends beyond single-molecule quantification into the realm of systems biology and "omics" research, where the goal is to understand the behavior of entire biological systems. Deuterated analogs are instrumental in these large-scale studies, particularly in proteomics and metabolomics.

Proteomics , the large-scale study of proteins, heavily utilizes stable isotope labeling. One of the most prominent methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In SILAC, cell populations are grown in media containing either normal ("light") or "heavy" (e.g., ¹³C or ¹⁵N-labeled) amino acids. nih.govnih.gov While less common, deuterium-labeled amino acids can also be used. nih.govresearchgate.net After an experimental perturbation, the cell populations are combined, and the relative abundance of thousands of proteins can be quantified simultaneously by mass spectrometry. scbio.cnnih.gov This approach has been successfully used to study intracellular signaling pathways and compare the proteomes of different cell states, such as diseased versus normal cells. nih.govnih.gov

Metabolomics , the study of small molecule metabolites, similarly benefits from stable isotope labeling. The introduction of heavy isotopes (including deuterium, ¹³C, or ¹⁵N) into metabolites allows researchers to trace their paths through complex metabolic networks. nih.govscielo.br This approach, often called Metabolic Flux Analysis (MFA) , provides a dynamic view of cellular metabolism that cannot be achieved with label-free methods. pharmaffiliates.comekb.eg By feeding cells or organisms deuterated substrates like deuterated glucose, scientists can track the incorporation of deuterium into downstream metabolites, revealing the activity and regulation of metabolic pathways. pharmaffiliates.comekb.eg This is invaluable for understanding the metabolic reprogramming that occurs in diseases like cancer. frontiersin.org

The integration of proteomics and metabolomics, often facilitated by stable isotope labeling, provides a more holistic understanding of cellular function. nih.govnih.gov For instance, a metabolomics study might reveal changes in metabolic pathways, which can then be correlated with changes in the expression of specific enzymes identified through proteomics. nih.gov This multi-omics approach, underpinned by the use of deuterated and other stable isotope-labeled analogs, is crucial for identifying new drug targets and understanding the mechanisms of drug action. nih.gov

Expanding the Scope of Deuterated Fluoxetine Analogs in Novel Research Applications

While deuterated fluoxetine is widely used as an internal standard for pharmacokinetic studies, its applications are expanding into novel areas of research, leveraging the unique properties conferred by deuterium substitution. nih.gov

One significant area is in neurogenesis research . A novel in vivo method uses the incorporation of deuterium from heavy water (²H₂O) into the DNA of newly divided cells to measure hippocampal progenitor cell proliferation. nih.gov Studies have shown that chronic treatment with fluoxetine increases the incorporation of deuterium into the DNA of newly formed neurons, providing a powerful method to screen for novel neurogenic drugs and understand the mechanisms of antidepressant action. nih.gov

Furthermore, the synthesis of novel fluoxetine analogs , including deuterated and other modified versions, is an active area of research to explore new therapeutic possibilities. nih.govekb.egresearchgate.net For example, research has focused on creating derivatives to probe structure-activity relationships, which could lead to compounds with improved efficacy or different therapeutic profiles. nih.govekb.eg Some studies have explored fluoxetine analogs as potential antiviral agents against enteroviruses by targeting the viral 2C protein. nih.gov Other research has involved synthesizing selenium-containing fluoxetine analogs to create antioxidant molecules with potential therapeutic benefits beyond serotonin (B10506) reuptake inhibition. nih.gov

Deuteration can also be used to create "soft drugs" or to alter metabolic pathways. The C-D bond is stronger than the C-H bond, which can slow down metabolism by enzymes like the cytochrome P450 system. This "deuterium kinetic isotope effect" can be exploited to improve a drug's pharmacokinetic profile. While much of this work has focused on other drugs, the principles could be applied to fluoxetine to create novel derivatives with different metabolic stabilities or to reduce the formation of specific metabolites.

Finally, the inherent properties of certain isotopes in fluoxetine analogs are being used in advanced imaging. The fluorine-19 (¹⁹F) atom in fluoxetine allows for its direct detection and quantification in the human brain using ¹⁹F NMR spectroscopy and imaging, providing a noninvasive way to study its distribution and relationship with its active metabolite, norfluoxetine (B159337). nih.gov While this uses the naturally occurring ¹⁹F isotope, the combination of deuteration for metabolic studies and ¹⁹F for imaging presents a powerful research paradigm for future investigations into the neuropharmacology of fluoxetine and its analogs.

Q & A

Basic: What analytical methods are recommended for characterizing Meta Fluoxetine-d3 Hydrochloride in research settings?

Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., 293 nm) is widely used for purity assessment. Key parameters include:

  • Column: C18 (5 µm, 4.6 × 150 mm)
  • Mobile Phase: Acetonitrile/water with ion-pair reagents (e.g., sodium hexanesulfonate) .
  • Validation: System suitability criteria require column efficiency ≥3000 theoretical plates, tailing factor ≤2.0, and RSD ≤2.0% for replicate injections .
    Mass spectrometry (LC/MS) and deuterium nuclear magnetic resonance (²H-NMR) are critical for confirming deuterium incorporation and isotopic purity .

Basic: How should this compound be handled and stored to ensure stability?

Answer:

  • Storage: Store at -20°C in airtight, light-resistant containers to prevent deuterium exchange and photodegradation .
  • Handling: Use personal protective equipment (PPE), including gloves and lab coats. Avoid dust formation; work under fume hoods with HEPA filtration .
  • Waste Disposal: Segregate waste and dispose via licensed hazardous waste contractors to comply with environmental regulations .

Advanced: How does deuterium labeling in this compound impact its pharmacokinetic (PK) profile compared to non-deuterated analogs?

Answer:
Deuterium incorporation at the methyl group slows metabolism via the kinetic isotope effect (KIE), potentially extending half-life. Key considerations:

  • In Vitro Studies: Use human liver microsomes (HLMs) to compare CYP450-mediated metabolism rates.
  • In Vivo Models: Administer deuterated and non-deuterated forms to rodents, measuring plasma concentrations via LC-MS/MS. Adjust for deuterium’s mass shift (e.g., m/z +3) .
  • Data Interpretation: KIE >2 indicates significant metabolic stability, but validate against isotopic scrambling risks .

Advanced: What strategies are effective for identifying and quantifying synthesis-related impurities in this compound?

Answer:

  • Impurity Profiling: Use HPLC with relative retention times (RRT) and response factors (Table 1):

    Impurity RRT Response Factor
    Parent Compound1.01.0
    Deuterium-scrambled1.20.95
    Trifluoromethyl byproduct1.50.3
  • Synthesis Optimization: Monitor reaction intermediates using trifluoroacetic acid (TFA) quenching and inline PAT tools (e.g., FTIR) to minimize byproducts .

Basic: What is the role of this compound as an internal standard in bioanalytical assays?

Answer:
Deuterated analogs serve as ideal internal standards due to near-identical physicochemical properties, enabling precise quantification via:

  • Matrix-Matched Calibration: Spike deuterated compound into biological matrices (e.g., plasma) to correct for extraction variability.
  • LC-MS/MS Detection: Differentiate using m/z shifts (e.g., parent m/z 310 vs. deuterated m/z 313) .

Advanced: How can researchers assess the stability of this compound under stress conditions (e.g., pH, temperature)?

Answer:

  • Forced Degradation Studies:
    • Acid/Base Hydrolysis: Incubate at 0.1M HCl/NaOH (40°C, 24h), then neutralize and analyze degradation products.
    • Oxidative Stress: Treat with 3% H₂O₂, monitor for sulfoxide formation via HPLC .
    • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures .

Advanced: What computational approaches are used to predict deuterium’s impact on this compound’s receptor binding?

Answer:

  • Molecular Dynamics (MD): Simulate deuterium’s vibrational effects on ligand-receptor interactions (e.g., serotonin transporter binding).
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDE) to assess isotopic substitution on metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.